An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-methoxybenzonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxybenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile group on a benzene ring, imparts distinct chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties of 2-Fluoro-5-methoxybenzonitrile, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.
Chemical and Physical Properties
2-Fluoro-5-methoxybenzonitrile is a white to off-white crystalline solid at room temperature. It is characterized by the following identifiers and physical constants:
| Property | Value | Reference |
| CAS Number | 127667-01-0 | |
| Molecular Formula | C₈H₆FNO | |
| Molecular Weight | 151.14 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 80 - 84 °C | |
| Purity | >98.0% (GC) | |
| Synonyms | 3-Cyano-4-fluoroanisole |
Spectroscopic Data
The structural elucidation of 2-Fluoro-5-methoxybenzonitrile is confirmed through various spectroscopic techniques. Below are the key spectral data and their interpretations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of a closely related compound, 2-Fluoro-5-methoxybenzamide, shows the following signals which can be used as a reference for interpreting the spectrum of 2-Fluoro-5-methoxybenzonitrile: a multiplet for the aromatic protons between δ 7.04 - 7.70 ppm and a singlet for the methoxy group protons at δ 3.77 ppm.[1] For 2-Fluoro-5-methoxybenzonitrile, the aromatic protons are expected in a similar region, with their multiplicities influenced by fluorine-proton coupling. The methoxy protons will appear as a singlet.
13C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Based on the analysis of similar substituted benzonitriles and benzoic acids, the following chemical shift assignments can be predicted for 2-Fluoro-5-methoxybenzonitrile. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.[2]
Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Fluoro-5-methoxybenzonitrile exhibits characteristic absorption bands corresponding to its functional groups. Analysis of a similar compound, 2-fluoro-5-methylbenzonitrile, shows a strong C≡N stretching vibration around 2252 cm⁻¹.[3] Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-O stretching of the methoxy group and C-F stretching will also be present in the fingerprint region.[3][4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C≡N Stretch | ~2230 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric C-O-C Stretch | ~1250 |
| Symmetric C-O-C Stretch | ~1040 |
| C-F Stretch | 1250 - 1000 |
Chemical Reactivity
The chemical behavior of 2-Fluoro-5-methoxybenzonitrile is dictated by its three functional groups: the nitrile, the fluorine atom, and the methoxy group, all attached to an aromatic ring.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations.
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Hydrolysis: The nitrile group can be hydrolyzed to a primary amide (2-fluoro-5-methoxybenzamide) and subsequently to a carboxylic acid (2-fluoro-5-methoxybenzoic acid) under acidic or basic conditions.[5] The hydrolysis to the amide can be achieved using hydrogen peroxide and potassium carbonate in DMSO.[1]
-
Reduction: The nitrile group can be reduced to a primary amine, (2-fluoro-5-methoxyphenyl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Aromatic Substitution Reactions
The fluorine and methoxy groups on the benzene ring direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The nitrile group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the outcome of substitution reactions.
Experimental Protocols
Synthesis of 2-Fluoro-5-methoxybenzamide from 2-Fluoro-5-methoxybenzonitrile[4]
Materials:
-
2-Fluoro-5-methoxybenzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Potassium carbonate (K₂CO₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve 2-Fluoro-5-methoxybenzonitrile (2 g, 13.2 mmol) in DMSO (6.6 mL).
-
Add H₂O₂ (1.6 mL) and K₂CO₃ (274 mg, 1.98 mmol) to the solution.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Quench the reaction with saturated NaHCO₃ solution (30 mL).
-
Extract the aqueous solution with EtOAc (50 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (0-10% EtOAc/petroleum ether) to yield 2-fluoro-5-methoxybenzamide as a white solid.
General Procedure for 1H and 13C NMR Spectroscopy[9]
Sample Preparation:
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A 400 MHz NMR spectrometer.
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).
Visualizations
Caption: Synthesis of 2-Fluoro-5-methoxybenzamide.
Caption: Key reactions of the nitrile group.
